

spectroscopic comparison of 3-Methyl-4-nitrobenzoic acid and its derivatives

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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzoic acid

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A Spectroscopic Comparison of **3-Methyl-4-nitrobenzoic Acid** and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-Methyl-4-nitrobenzoic acid** and its derivatives, including esters and amides. The objective is to offer a practical resource for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of these compounds. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant chemical and analytical workflows.

Introduction

3-Methyl-4-nitrobenzoic acid is a valuable intermediate in organic synthesis, notably in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive drug Telmisartan and certain treatments for AIDS.[1][2] The unique arrangement of the methyl, nitro, and carboxylic acid functional groups on the benzene ring provides a versatile scaffold for creating a variety of derivatives with diverse chemical properties and potential biological activities. Recent studies have also explored the antifungal properties of 3-methyl-4-nitrobenzoate derivatives.[3]

Accurate spectroscopic characterization is essential for confirming the structure and purity of **3-Methyl-4-nitrobenzoic acid** and its derivatives. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Methyl-4-nitrobenzoic acid** and a selection of its derivatives. These tables are designed for easy comparison of the characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (ppm)	-CH ₃ (ppm)	Other Protons (ppm)	Solvent
3-Methyl-4-nitrobenzoic acid	8.12 (d, J=1.8 Hz, 1H), 8.03 (dd, J=2.1, 8.4 Hz, 1H), 7.51 (d, J=8.1 Hz, 1H)	2.6 (s, 3H)	~10-13 (br s, 1H, -COOH)	DMSO-d ₆
Methyl 3-methyl-4-nitrobenzoate[4]	~7.9-8.2 (m, 3H)	~2.6 (s, 3H)	3.9 (s, 3H, -OCH ₃)	CDCl ₃
3-Methyl-N-(4-methyl-2-pyridinyl)-4-nitrobenzamide[5]	7.9-8.5 (m, 5H, aromatic & pyridinyl)	2.6 (s, 3H), 2.4 (s, 3H)	~10.5 (s, 1H, -NH-)	DMSO-d ₆
3-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide[6]	~7.8-8.1 (m, 3H)	~2.5 (s, 3H)	~8.6 (t, 1H, -NH-), ~3.5 (m, 4H, morpholine), ~2.4 (m, 6H, morpholine & ethyl)	Not Specified

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons (ppm)	C=O (ppm)	-CH ₃ (ppm)	Other Carbons (ppm)	Solvent
3-Methyl-4-nitrobenzoic acid[7]	~124-153	~166	~20	-	Polysol
Methyl 3-methyl-4-nitrobenzoate	~123-152	~165	~20	~53 (-OCH ₃)	Not Specified
3-Methyl-4-nitrobenzoyl chloride[8]	~125-155	~167	~20	-	Not Specified

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Compound	$\nu(\text{C=O})$	$\nu(\text{N-O})$ (asymmetric)	$\nu(\text{N-O})$ (symmetric)	$\nu(\text{O-H})$ / $\nu(\text{N-H})$	Other Key Bands
3-Methyl-4-nitrobenzoic acid[7]	~1700	~1530	~1350	~2500-3300 (broad)	~2900-3100 (Ar-H, C-H)
Methyl 3-methyl-4-nitrobenzoate [4]	~1720	~1530	~1350	-	~1280 (C-O stretch)
3-Methyl-N-(4-methyl-2-pyridinyl)-4-nitrobenzamide[5]	~1670 (Amide I)	~1520	~1350	~3300	~1540 (Amide II)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ or [M+H] ⁺	Key Fragment Ions
3-Methyl-4-nitrobenzoic acid[9]	C ₈ H ₇ NO ₄	181.15	181	164, 135, 119, 91, 77
Methyl 3-methyl-4-nitrobenzoate[4]	C ₉ H ₉ NO ₄	195.17	195	164, 135, 106, 77
3-Methyl-4-nitrobenzoyl chloride	C ₈ H ₆ ClNO ₃	199.59	199/201	164, 135, 118

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.[10]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its proton signal set to 0.00 ppm.[11]
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a 400 or 500 MHz spectrometer.
 - For ¹³C NMR, a higher concentration of the sample (20-50 mg) may be necessary.

- Data Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum should be phased and baseline corrected. For ^1H NMR, the signals are integrated to determine the relative ratios of protons.[\[10\]](#)

FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[12\]](#)
 - Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[\[12\]](#)
- Sample Preparation (ATR Method):
 - Place a small amount of the solid sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.[\[13\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
 - Scan the sample over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).[\[13\]](#)

Mass Spectrometry

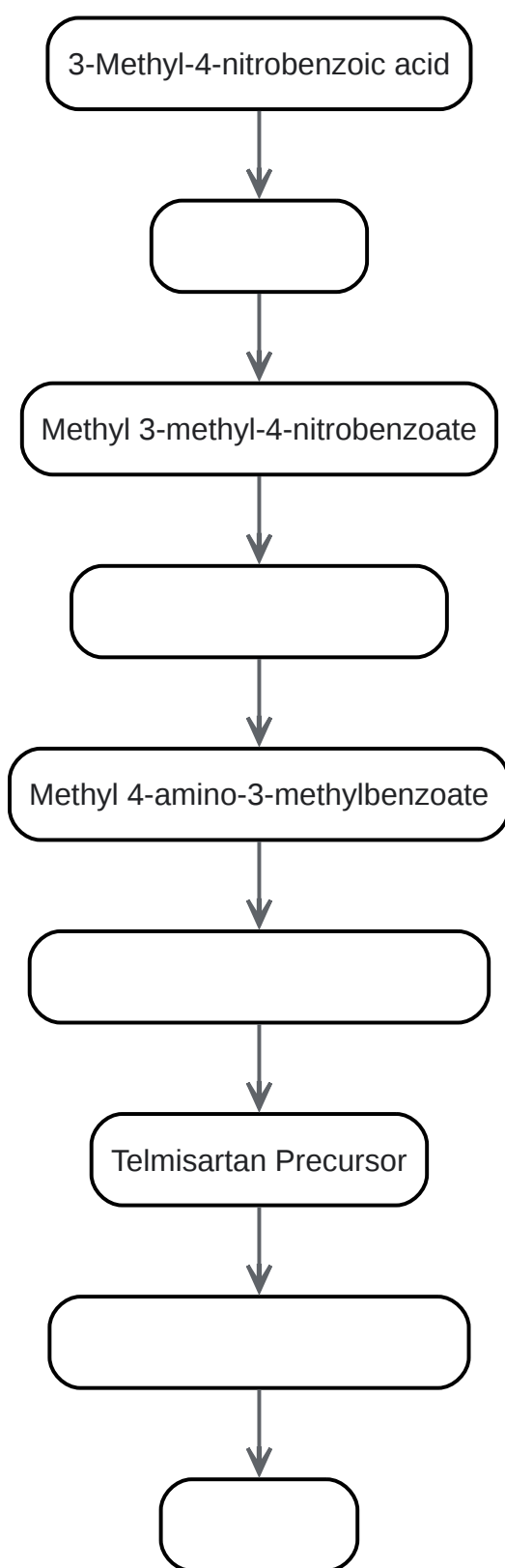
- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile. The solution should be diluted to an appropriate concentration (typically in the low $\mu\text{g/mL}$ to ng/mL range).[\[10\]](#)
- Ionization: Depending on the instrument and the analyte, various ionization techniques can be used. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is widely used for LC-MS.[\[10\]](#)[\[14\]](#)

- Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.[\[10\]](#)

Visualizations

Synthesis of Telmisartan from 3-Methyl-4-nitrobenzoic Acid

3-Methyl-4-nitrobenzoic acid is a key starting material in the multi-step synthesis of the angiotensin II receptor blocker, Telmisartan. The following diagram outlines a simplified workflow of this synthesis.[\[1\]](#)

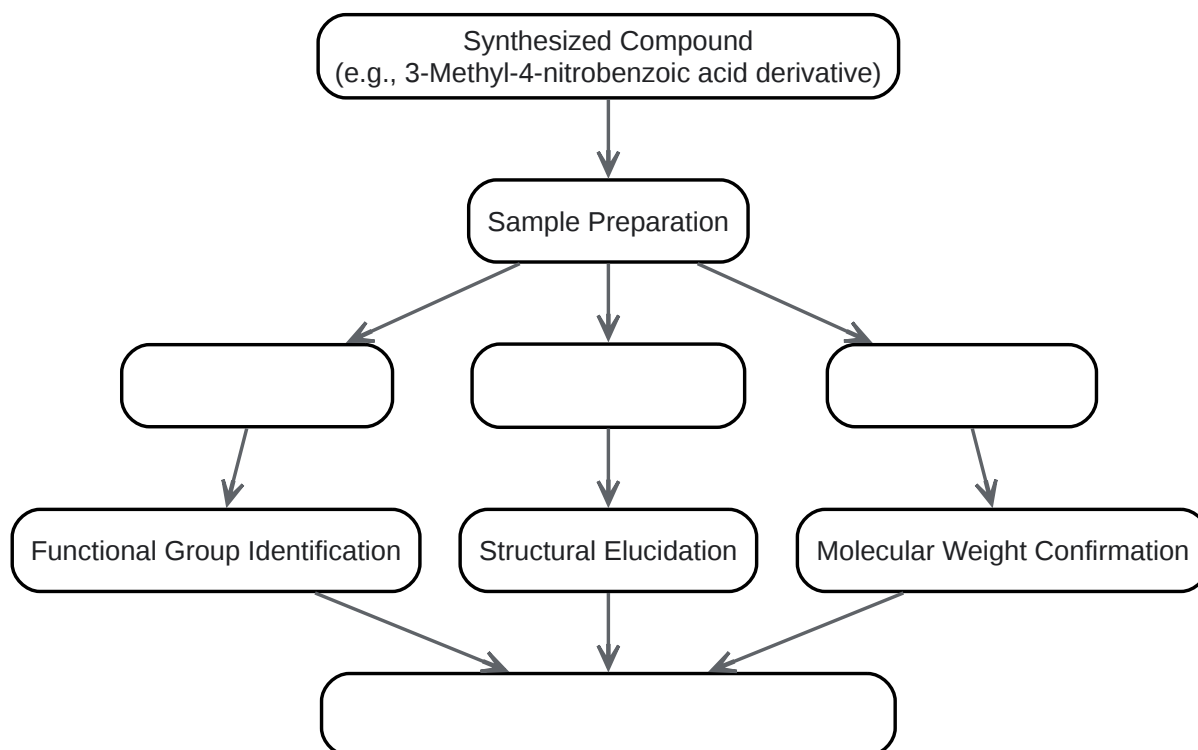


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Caption: Simplified workflow for the synthesis of Telmisartan.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the logical progression of spectroscopic analysis for the characterization of **3-Methyl-4-nitrobenzoic acid** and its derivatives.



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Caption: General workflow for spectroscopic analysis.

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